molecular formula C11H16O2 B14698602 4-Methoxy-2-(2-methylpropyl)phenol CAS No. 31572-72-2

4-Methoxy-2-(2-methylpropyl)phenol

Cat. No.: B14698602
CAS No.: 31572-72-2
M. Wt: 180.24 g/mol
InChI Key: AFYPBOIOQRUIEK-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-methylpropyl)phenol is a phenolic compound of interest in natural product and pharmacological research. It has been identified as a constituent of the orchid Dendrobium amoenum , a plant used in traditional medicine . Research on plant extracts containing this and similar phenolic compounds has demonstrated significant antioxidant activity in DPPH free radical scavenging assays and selective cytotoxic effects on human cervical cancer (HeLa) and osteosarcoma (U2OS) cell lines , while showing minimal toxicity to normal human epithelium cells . This suggests its potential role in studies focused on oxidative stress and cancer biology. Furthermore, structurally related methoxyphenol derivatives are investigated across various scientific fields. For instance, compounds like 2-methoxy-4-methylphenol (creosol) are studied as model compounds in lignin pyrolysis and bio-oil upgrading research for sustainable energy applications . Another common derivative, 4-methoxyphenol (Mequinol), is well-documented as a polymerization inhibitor in chemical synthesis and is also used in dermatological research for its depigmenting properties . Researchers value this compound as a standard for the identification and quantification of bioactive phytochemicals in complex plant extracts using techniques like GC-MS . Its structure serves as a core scaffold for exploring structure-activity relationships in medicinal chemistry. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

CAS No.

31572-72-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methoxy-2-(2-methylpropyl)phenol

InChI

InChI=1S/C11H16O2/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-5,7-8,12H,6H2,1-3H3

InChI Key

AFYPBOIOQRUIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methylpropyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyphenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenol is coupled with an isobutyl halide in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The process requires stringent control of reaction parameters to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Influence

Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7)
  • Structure : Methoxy at C2, propyl at C4, hydroxyl at C1.
  • Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol).
  • Physical Properties :
    • Boiling Point: 401–403 K (0.020 atm) .
    • Melting Point: 289.15 K .
  • Comparison: The propyl group at C4 (vs. However, the absence of a branched alkyl chain may lower lipid membrane affinity compared to 4-Methoxy-2-(2-methylpropyl)phenol.
Eugenol (2-Methoxy-4-(2-propenyl)phenol)
  • Structure : Methoxy at C2, allyl (-CH₂CH=CH₂) at C4, hydroxyl at C1.
  • Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol).
  • Key Properties :
    • Vapor Pressure: 6 hPa .
    • MAK Value: 5 ml/m³ (occupational exposure limit) .
  • Comparison: The allyl group in eugenol introduces reactivity (e.g., polymerization), whereas the isobutyl group in this compound offers stability. Eugenol’s widespread use in fragrances and antimicrobial agents highlights the significance of alkyl chain unsaturation in bioactivity .
Phenol, 4-(2-methylpropyl)- (p-Isobutylphenol)
  • Structure : Hydroxyl at C1, isobutyl at C4.
  • Molecular Formula : C₁₀H₁₄O (MW: 150.22 g/mol).
  • Physical Properties :
    • Boiling Point: ~510 K (extrapolated from vapor pressure data) .

Physicochemical Properties

Property This compound 2-Methoxy-4-propylphenol Eugenol p-Isobutylphenol
Molecular Weight (g/mol) 180.24 166.22 164.20 150.22
Boiling Point (K) ~415–425 (estimated) 401–403 528 (lit.) ~510
Water Solubility Low (estimated) Low Slightly soluble Insoluble
LogP (Lipophilicity) ~3.5 (estimated) ~3.0 2.4 ~2.8

Notes:

  • The isobutyl group in this compound increases hydrophobicity compared to linear alkyl chains.
  • Methoxy groups enhance stability against oxidation relative to unsubstituted phenols .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-Methoxy-2-(2-methylpropyl)phenol?

  • Methodological Answer :

  • Chromatography : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify volatile impurities and confirm molecular weight. For non-volatile derivatives, HPLC with UV detection is suitable .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to resolve substituent positions on the aromatic ring. FT-IR can verify functional groups (e.g., methoxy, hydroxyl) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular conformation and packing, critical for structural validation .
  • Quantitative Analysis : Adapt the Folin-Ciocalteu assay for phenolic hydroxyl group quantification, though method validation against standard curves is essential .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Limits : Follow IFRA standards for structurally analogous phenols (e.g., 2-Methoxy-4-propylphenol), which recommend concentration limits based on dermal sensitization and systemic toxicity endpoints .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize skin contact and inhalation.
  • Waste Disposal : Neutralize phenolic waste with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental contamination.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding molecular conformation?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement models and hydrogen bonding constraints .
  • Twinned Data Analysis : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections and improve electron density maps .
  • Validation Tools : Cross-validate results with ORTEP-3 (for molecular graphics) and WinGX (for symmetry checks) to identify outliers in bond lengths/angles .

Q. How should discrepancies in reported biological activities of this compound across studies be addressed?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using validated protocols (e.g., Folin phenol reagent for antioxidant activity) to ensure comparability .
  • Meta-Analysis : Statistically evaluate variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity that may alter bioactivity outcomes.
  • Mechanistic Studies : Use computational docking (e.g., molecular dynamics simulations) to correlate structural features (e.g., alkyl chain flexibility) with receptor binding affinities .

Q. What strategies optimize the synthesis of this compound to maximize yield and minimize side products?

  • Methodological Answer :

  • Alkylation Conditions : React 4-methoxyphenol with 2-methylpropyl bromide under basic conditions (K2 _2CO3 _3/DMF) at 80°C. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted phenol and dialkylated byproducts.
  • Scale-Up : Transition from batch to continuous flow reactors to enhance reproducibility and reduce exothermic risks .

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